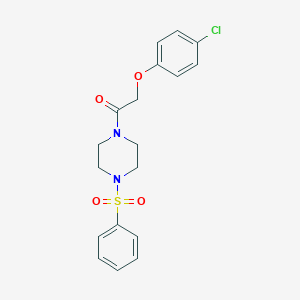![molecular formula C22H28FN3 B247673 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247673.png)
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as piperazine derivative, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood. However, it is believed to exert its biological effects through the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, it has been found to interact with various receptors in the body, including the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases. Additionally, it has been found to reduce the activity of enzymes that contribute to the breakdown of neurotransmitters, which may contribute to its antidepressant effects. Furthermore, it has been found to reduce the activity of pain receptors in the body, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, it has been found to exhibit low toxicity, which makes it a relatively safe compound to work with. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for the study of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine. One potential direction is the development of novel therapeutic applications for this compound, particularly in the treatment of inflammatory diseases, chronic pain, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be potential future directions for research.
Synthesis Methods
The synthesis of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine can be achieved through a multi-step process involving the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine to produce the final product.
Scientific Research Applications
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to exhibit analgesic effects, which make it a potential candidate for the treatment of chronic pain. Furthermore, it has been found to exhibit antidepressant effects, which make it a potential candidate for the treatment of depression.
properties
Molecular Formula |
C22H28FN3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28FN3/c23-20-8-6-19(7-9-20)18-24-12-10-22(11-13-24)26-16-14-25(15-17-26)21-4-2-1-3-5-21/h1-9,22H,10-18H2 |
InChI Key |
BXXXUHPRKTUHJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)




![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)